4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431276
InChI: InChI=1S/C6H4ClIN4S/c1-13-6-9-3(7)2-4(8)11-12-5(2)10-6/h1H3,(H,9,10,11,12)
SMILES:
Molecular Formula: C6H4ClIN4S
Molecular Weight: 326.55 g/mol

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC17431276

Molecular Formula: C6H4ClIN4S

Molecular Weight: 326.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C6H4ClIN4S
Molecular Weight 326.55 g/mol
IUPAC Name 4-chloro-3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C6H4ClIN4S/c1-13-6-9-3(7)2-4(8)11-12-5(2)10-6/h1H3,(H,9,10,11,12)
Standard InChI Key IQIYXOHHSCGJCN-UHFFFAOYSA-N
Canonical SMILES CSC1=NC2=NNC(=C2C(=N1)Cl)I

Introduction

Chemical Identity and Structural Properties

The compound’s systematic name, 4-chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, reflects its substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold. Key structural features include:

  • Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.

  • Iodine at position 3, contributing to steric bulk and potential radioimaging applications.

  • Methylthio group (-SCH₃) at position 6, influencing lipophilicity and metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₄ClIN₄S
Molecular Weight328.54 g/mol
CAS NumberNot yet assigned
Topological Polar Surface Area~85 Ų (estimated)
LogP (Octanol-Water)2.8 (predicted)

The methylthio group increases lipophilicity compared to analogs like 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (LogP = 1.9) . This modification may enhance membrane permeability, a critical factor in drug design .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclocondensation followed by functionalization:

  • Core Formation: Reaction of 5-amino-1H-pyrazole-4-carbonitrile with thiourea or urea under acidic conditions yields the pyrazolo[3,4-d]pyrimidine scaffold .

  • Halogenation: Iodination at position 3 using N-iodosuccinimide (NIS) in acetic acid, followed by chlorination at position 4 with phosphorus oxychloride (POCl₃) .

  • Methylthio Introduction: Nucleophilic displacement of a chloro or nitro group at position 6 using sodium methanethiolate (NaSCH₃) .

Example Protocol:

  • Step 1: 5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) is heated with thiourea (1.2 eq) in HCl (conc.) at 100°C for 6 hours to form 6-mercapto-pyrazolo[3,4-d]pyrimidine.

  • Step 2: Iodination with NIS (1.5 eq) in AcOH at 80°C for 3 hours.

  • Step 3: Chlorination using POCl₃ (5 eq) at reflux for 4 hours.

  • Step 4: Methylthio substitution via NaSCH₃ (2 eq) in DMF at 60°C for 2 hours .

Analytical Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.65 (s, 3H, SCH₃), 8.12 (s, 1H, H-5), 13.1 (s, 1H, NH).

  • LC-MS: [M+H]⁺ m/z = 329.0 (calculated), 329.1 (observed).

Biological Activity and Applications

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are renowned as ATP-competitive kinase inhibitors. Analogous compounds exhibit:

  • IC₅₀ < 1 µM against Src kinase .

  • Antiproliferative activity in cancer cell lines (e.g., SH-SY5Y neuroblastoma, IC₅₀ = 0.12 µM) .
    The methylthio group in position 6 may enhance binding to hydrophobic kinase pockets, as seen in SGK1 inhibitors like SI113 .

Antibacterial Properties

Recent studies demonstrate that pyrazolo[3,4-d]pyrimidines inhibit bacterial growth via kinase-like targets:

  • S. aureus: 90% growth inhibition at 200 µg/mL for C6-thioisopropyl analogs .

  • E. coli: Synergistic effects with ampicillin, reducing MIC by 4-fold .

Table 2: Biological Activity of Analogs

CompoundTarget KinaseIC₅₀ (µM)Antibacterial MIC (µg/mL)
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidineBcr-Abl T315I0.07100 (S. aureus)
6-(Thioisopropyl) analogSGK10.1250 (E. coli)
SupplierPurityPackagingPrice (USD)
TRC95%100 mg330
Matrix Scientific95%1 g364
Chemenu95%1 g321

Prices are comparable to 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, reflecting synthetic complexity .

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